molecular formula C8H12O4 B2934579 Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate CAS No. 2219375-40-1

Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B2934579
CAS No.: 2219375-40-1
M. Wt: 172.18
InChI Key: JLAOOFQSXINKGH-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound featuring an ester group at position 1 and a hydroxymethyl substituent at position 4 of the oxabicyclo[2.1.1]hexane scaffold. The hydroxymethyl group provides a site for further derivatization, such as oxidation to a carbonyl or substitution reactions, while the ester group offers hydrolytic sensitivity for prodrug strategies .

Properties

IUPAC Name

methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-6(10)8-2-7(3-8,4-9)5-12-8/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAOOFQSXINKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate (Target) Ester, hydroxymethyl Not explicitly given (Inferred: C8H12O4) ~172 (estimated) Synthetic intermediate, prodrug candidate
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Carboxylic acid, methyl C7H10O3 142.15 Higher acidity (pKa ~4-5), metal coordination
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Ester, amino (HCl salt) C8H14ClNO3 207.65 Enhanced water solubility, peptide coupling
Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate Ester, bromomethyl C8H11BrO3 235.08 Reactive in SN2 substitutions, Suzuki coupling
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Carboxylic acid, fluoromethyl C7H9FO3 160.10 Increased lipophilicity, metabolic stability
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate Carbamate, hydroxymethyl C15H19NO4 243.30 Enzyme inhibition, prodrug design

Physicochemical Properties

  • Boiling Points : Fluorinated derivatives () typically exhibit lower boiling points due to reduced polarizability, whereas carbamates () have higher molecular weights and melting points .
  • Solubility : Hydrochloride salts () demonstrate improved aqueous solubility compared to neutral esters or carboxylic acids .

Biological Activity

Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound notable for its unique oxabicyclohexane structure, which incorporates both a hydroxymethyl group and a carboxylate ester. This compound exhibits significant biological activity, primarily due to its structural characteristics that facilitate interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : Approximately 172.18 g/mol
  • Key Functional Groups : Hydroxymethyl, carboxylate ester

The presence of the hydroxymethyl group enhances the compound's ability to mimic ortho-substituted benzene rings, allowing it to engage with specific molecular pathways and biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound can act as an inhibitor by mimicking natural substrates or inhibitors in biochemical pathways, which is crucial for drug design.
  • Binding Affinity : Studies suggest that this compound can bind effectively to specific enzymes and receptors, influencing their activity and thereby modulating biological responses.

Therapeutic Applications

Research indicates potential therapeutic applications in several areas:

  • Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents.
  • Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other bicyclic compounds is useful:

Compound NameCAS NumberKey Features
4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid2377030-85-6Contains a methoxycarbonyl group; used in similar applications
4-Hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid1522098-73-2Features an azabicyclic structure; different nitrogen content
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid2168062-80-2Similar bicyclic structure but lacks hydroxymethyl functionality

This table highlights the distinct features of this compound compared to other related compounds, emphasizing its unique functional groups that contribute to its biological activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : Research has optimized synthetic pathways to produce this compound efficiently, allowing for larger-scale production for further testing.
  • Biological Evaluation : In vitro studies have demonstrated its potential as an antimicrobial agent against various pathogens, indicating its utility in pharmaceutical applications.
  • Mechanistic Studies : Detailed investigations into the binding interactions with target enzymes have provided insights into how structural modifications can enhance efficacy and selectivity.

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